3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS 1338226-21-3
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS 1338226-21-3
An In-Depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS 1338226-21-3)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, CAS 1338226-21-3, a key heterocyclic building block in modern synthetic chemistry. The document delves into its physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications, particularly its role as a critical intermediate in the pharmaceutical industry. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and agrochemical science who require a deep technical understanding of this versatile compound.
Introduction: The Strategic Importance of a Versatile Heterocycle
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a specialized heterocyclic compound featuring the robust and biologically significant 1,2,4-triazole scaffold.[1] The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[2][3] These characteristics have led to the incorporation of the triazole nucleus into numerous therapeutic agents, including antifungal, antiviral, and anticancer drugs.[2][4][5]
The subject of this guide, CAS 1338226-21-3, is distinguished by two key functional groups attached to the 1,2,4-triazol-5-one core:
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A methyl group at the N4 position, which influences its solubility and steric profile.[6]
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A highly reactive chloromethyl group at the C3 position. This group serves as a potent electrophilic handle, enabling facile derivatization and covalent linkage to other molecules, making it an exceptionally valuable intermediate in multi-step syntheses.[6][7][8]
Its primary significance lies in its role as a pivotal intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[9][10] This application underscores the compound's industrial relevance and the need for a thorough understanding of its chemical behavior.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is presented below. These data are critical for designing experimental conditions, ensuring proper storage, and predicting reactivity.
| Property | Value | Source(s) |
| CAS Number | 1338226-21-3 | [9][11] |
| Molecular Formula | C₄H₆ClN₃O | [9][11] |
| Molecular Weight | 147.56 g/mol | [9][12] |
| Appearance | White crystalline solid / Powder | [9][13] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [13][14] |
| pKa (Predicted) | 7.88 ± 0.20 | [13] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [13][14] |
| InChI Key | FFJXSRWDORQRPQ-UHFFFAOYSA-N | [6][12] |
| Canonical SMILES | CN1C(=O)N=C(N1)CCl | [6] |
Synthesis and Manufacturing Protocol
The synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is most effectively achieved via the chlorination of its corresponding hydroxymethyl precursor. The causality behind this choice is the ready availability of the alcohol and the high efficiency of converting a primary alcohol to an alkyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂).
Protocol: Synthesis from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
This protocol is based on established procedures for the chlorination of hydroxymethyl heterocycles.[14][15] The use of N-methylpyrrolidone (NMP) as a solvent is strategic due to its high boiling point and ability to dissolve the starting material, facilitating a homogenous reaction mixture.[14]
Step-by-Step Methodology:
-
Vessel Preparation: To a 30 L reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.638 kg, 8.625 mol).[14]
-
Solvent Addition: Add N-methylpyrrolidone (8.9 L) to the vessel to form a suspension.[14]
-
Reaction Initiation: Cool the suspension to 0°C. Slowly add thionyl chloride (0.7 L, 9.48 mol) to the suspension while maintaining the internal temperature below 10°C. The slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gases.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 10 hours. The reaction progress should be monitored by HPLC to ensure complete conversion of the starting material. Additional thionyl chloride may be required to drive the reaction to completion.[14]
-
Work-up and Degassing: Upon completion, warm the solution to 50°C. Apply a vacuum (60 torr) and pass a gentle stream of nitrogen through the solution to remove residual SO₂ and HCl. This degassing step is continued for approximately 10 hours until the SO₂ content is below 5 mg/mL, as determined by GC/MS.[14]
-
Product Isolation: The final product is obtained as a tan solution of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in N-methylpyrrolidone. The yield is typically high (approx. 97%), and the solution can be used directly in subsequent synthetic steps.[14][16]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one stems almost entirely from the reactivity of its chloromethyl group. This group functions as a classic electrophile, susceptible to attack by a wide range of nucleophiles.[8]
Nucleophilic Substitution Reactions
The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it an excellent site for Sₙ2 reactions. This reactivity allows for the facile introduction of various functional groups, serving as a powerful tool for molecular elaboration.[7]
Common nucleophilic substitution reactions include:
-
With Amines: Reaction with primary or secondary amines to form aminomethyl derivatives.
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With Thiols: Reaction with thiols or thiolate anions to generate thioethers.
-
With Alcohols/Phenols: Reaction with alkoxides or phenoxides to produce ethers.
-
With Azides: Reaction with sodium azide to form the corresponding azidomethyl intermediate, which can be further modified, for instance, via click chemistry.[17]
The triazole ring itself is generally stable under these conditions and acts as an activating group, stabilizing the transition state of the substitution reaction.[7] This predictable reactivity is fundamental to its role as a versatile building block.[6]
Applications in Research and Development
The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.
-
Pharmaceutical Synthesis (Doravirine Intermediate): Its most notable use is as a key building block for the anti-HIV drug Doravirine.[9][10][18] In the synthesis of Doravirine, the chloromethyl group of CAS 1338226-21-3 is used to alkylate another heterocyclic intermediate, forming a crucial C-N bond that links the triazolone moiety to the rest of the drug's structure.
-
Agrochemical Synthesis: The 1,2,4-triazole core is present in many fungicides, herbicides, and pesticides.[13] 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one serves as a precursor for creating new agrochemical candidates by leveraging the reactivity of the chloromethyl group to attach the triazole pharmacophore to other molecular scaffolds.[13]
-
Medicinal Chemistry Research: Beyond established applications, this compound is a valuable tool for medicinal chemists. It enables the synthesis of novel derivatives of the 1,2,4-triazol-5-one class for screening as potential antimicrobial, antifungal, anticancer, or anticonvulsant agents.[1][6][7] The chloromethyl group provides a direct and efficient route to build molecular diversity around this biologically active core.[7]
Safety, Handling, and Storage
Due to its reactive nature and potential biological activity, strict safety protocols must be followed when handling 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
Hazard Identification
Based on GHS classifications for analogous compounds, the primary hazards are:
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[20] Wash hands thoroughly after handling.[19]
-
Spills: In case of a spill, evacuate the area. Absorb solid spills with an inert material and collect for disposal. Do not let the product enter drains.[23]
Storage
-
Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[13][14] The recommended storage temperature is 2-8°C.
-
Security: The compound should be stored in a locked cabinet or facility accessible only to authorized personnel.[19][20]
Conclusion
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is more than a simple chemical reagent; it is a strategic enabler in the synthesis of complex, high-value molecules. Its well-defined reactivity, centered on the electrophilic chloromethyl group, combined with the stability and biological relevance of the 1,2,4-triazol-5-one core, makes it an indispensable tool for chemists. Its critical role as an intermediate in the production of the HIV therapeutic Doravirine highlights its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for leveraging its full potential in both academic research and industrial manufacturing.
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